molecular formula C12H8BrN3O2S2 B3569275 N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B3569275
M. Wt: 370.2 g/mol
InChI Key: RFSFOIANSKBRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide” would depend on its specific structure and the conditions under which it is used. Similar compounds may undergo reactions like condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure. Techniques like Density Functional Theory (DFT) could be used to calculate properties like molecular structure, electrostatic potential, and frontier molecular orbital .

Safety and Hazards

The safety and hazards associated with “N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide” would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Properties

IUPAC Name

N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2S2/c13-8-3-1-4-9(7-8)16-20(17,18)11-6-2-5-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSFOIANSKBRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 4
N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 5
N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
N-(3-bromophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.